2-Cyanoethyl 3-oxobutanoate

Catalog No.
S786088
CAS No.
65193-87-5
M.F
C7H9NO3
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanoethyl 3-oxobutanoate

CAS Number

65193-87-5

Product Name

2-Cyanoethyl 3-oxobutanoate

IUPAC Name

2-cyanoethyl 3-oxobutanoate

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C7H9NO3/c1-6(9)5-7(10)11-4-2-3-8/h2,4-5H2,1H3

InChI Key

SWJVFAOGXDGTCX-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OCCC#N

Synonyms

2-Cyanoethyl 3-Oxobutanoate; β-Cyanoethyl Acetoacetate; 3-Oxobutanoic Acid 2-Cyanoethyl Ester

Canonical SMILES

CC(=O)CC(=O)OCCC#N
  • Organic synthesis

    The presence of a cyanoethyl group and a ketone functionality suggests 2-Cyanoethyl 3-Oxobutanoate might be a useful building block for organic synthesis. These functional groups can participate in various reactions to create complex molecules PubChem, 2-Cyanoethyl 3-oxobutanoate: .

  • Medicinal chemistry

  • Material science

    Molecules with cyanoethyl groups can sometimes be used in the development of new materials. For instance, some cyanoethyl-containing compounds have been explored for their potential applications in solar cells [National Renewable Energy Laboratory, Transparent Photovoltaic Cells Based on Dye-Sensitized TiO2 Electrodes and Cyanoethylated Conjugated Polyelectrolytes].

2-Cyanoethyl 3-oxobutanoate is a chemical compound with the molecular formula C7_7H9_9NO3_3 and a molecular weight of 155.15 g/mol. It is classified under the category of cyano compounds and is recognized for its unique structural features, including a cyano group and a keto group. The compound is often represented by its CAS number, 65193-87-5, and can be found in various databases such as PubChem and ChemicalBook .

  • Although specific data on its toxicity is limited, it's recommended to handle the compound with standard laboratory safety practices due to its potential irritant and harmful effects [].
  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Fume hood use is recommended during reactions involving this compound.
, primarily due to the reactivity of its functional groups. Notably, it can undergo:

  • Condensation Reactions: This compound can react with various aldehydes or ketones to form larger molecules through condensation.
  • Nucleophilic Additions: The cyano group can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines .

The biological activity of 2-Cyanoethyl 3-oxobutanoate has been explored in various studies. It exhibits potential pharmacological properties, particularly in:

  • Antimicrobial Activity: Some derivatives of cyano compounds have shown effectiveness against bacterial strains.
  • Anticancer Properties: Certain analogs are being investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways .

The synthesis of 2-Cyanoethyl 3-oxobutanoate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between cyanoacetic acid and an appropriate ketone or aldehyde under acidic conditions.
  • Using Cyanoethanol: Another approach includes reacting cyanoethanol with acetoacetate derivatives, yielding the desired compound through esterification and subsequent cyclization steps .
  • Improved Synthetic Routes: Recent advancements have led to optimized processes that enhance yield and purity, utilizing less hazardous reagents and milder conditions .

2-Cyanoethyl 3-oxobutanoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds with therapeutic potential.
  • Agriculture: The compound may be used in developing agrochemicals aimed at pest control or plant growth regulation.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique chemical properties .

Interaction studies involving 2-Cyanoethyl 3-oxobutanoate focus on its reactivity with biological targets and other chemical entities:

  • Protein Interactions: Research indicates potential binding with specific proteins, which may elucidate its mechanism of action in biological systems.
  • Metabolic Pathways: Studies have shown that it can influence metabolic pathways by acting as an inhibitor or modulator of enzyme activity .

Several compounds share structural similarities with 2-Cyanoethyl 3-oxobutanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-cyanoacetateC5_5H7_7NO2_2Contains an ethyl group instead of a cyano group
Methyl 3-oxobutanoateC5_5H8_8O3_3Lacks the cyano group but has similar keto functionality
Cyanoacetic acidC4_4H5_5NO2_2Simpler structure, widely used in organic synthesis

Uniqueness

The uniqueness of 2-Cyanoethyl 3-oxobutanoate lies in its combination of a cyano group and a keto functionality within a seven-carbon framework. This structure allows for diverse reactivity patterns not present in simpler analogs, making it particularly valuable in synthetic organic chemistry and medicinal chemistry applications .

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 34 of 38 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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